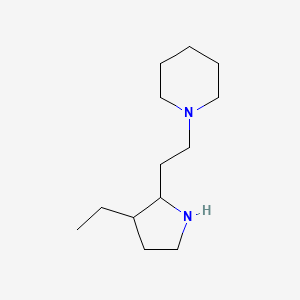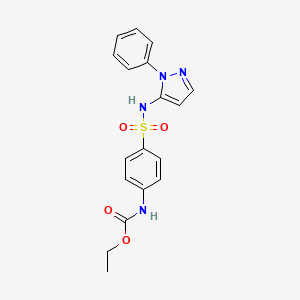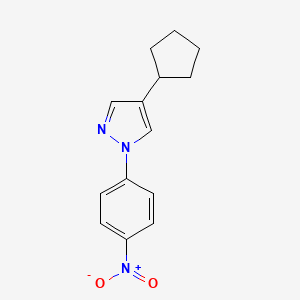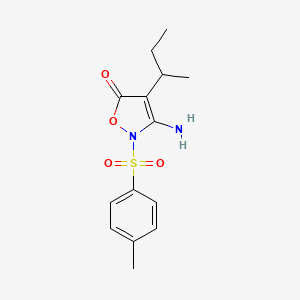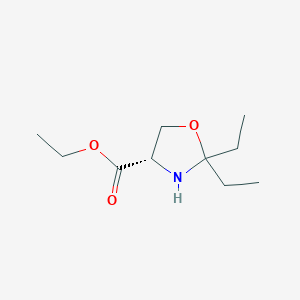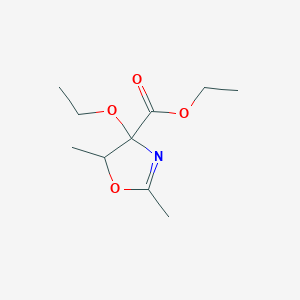![molecular formula C7H4F2N2 B12875930 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of two fluorine atoms at the 3rd and 6th positions of the pyrrolo[3,2-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of 3,6-difluoropyridine with suitable reagents to form the pyrrolo[3,2-b]pyridine ring system. One common method involves the cyclization of 3,6-difluoropyridine with an appropriate amine under high-temperature conditions . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyrrolo[3,2-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives with various functional groups.
Scientific Research Applications
3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
1H-pyrazolo[3,4-b]pyridine: A related compound with potential biomedical applications.
1H-pyrrolo[3,4-c]pyridine: Known for its efficacy in reducing blood glucose levels.
Uniqueness
3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of fluorine atoms, which enhance its metabolic stability and bioavailability. The fluorine atoms also contribute to the compound’s ability to form strong interactions with biological targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C7H4F2N2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3,6-difluoro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H |
InChI Key |
ZOAQOKDRLUVWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)

![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
